The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(octan-2-yl)acetamide is a complex organic molecule characterized by a purine core structure modified with various functional groups. Its molecular formula is and its molecular weight is approximately 391.39 g/mol. The structure includes a dimethylated purine moiety and an acetamide group, which contributes to its potential biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
The chemical reactivity of this compound can be attributed to the presence of multiple functional groups. Key reactions may include:
This compound exhibits notable biological activity, particularly as a selective antagonist of the transient receptor potential cation channel A1 (TRPA1). It has been shown to inhibit calcium influx induced by various stimuli, making it a candidate for treating conditions associated with chronic pain and inflammation. Studies indicate that it effectively reduces formalin-induced pain responses in vivo, suggesting its potential as a therapeutic agent for neuropathic pain management.
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(octan-2-yl)acetamide typically involves several steps:
The primary applications of this compound are in pharmacological research and development. Its role as a TRPA1 antagonist positions it as a potential candidate for:
Interaction studies have demonstrated that this compound selectively inhibits TRPA1 channel activity without affecting other related ion channels such as TRPV1 or TRPV4. This selectivity is crucial for minimizing side effects associated with broader-spectrum antagonists. The efficacy of this compound in inhibiting calcium influx has been quantified through various assays, highlighting its potential utility in therapeutic applications.
Several compounds share structural similarities with 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(octan-2-yl)acetamide, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(1,3-Dimethyl-2,6-dioxo-N-(4-isopropylphenyl)acetamide | Similar purine structure with different aryl substitution | |
| 1-{[1,3-Dimethyl-2,6-dioxo-N-(3-phenylpropyl)-purin]methyl}piperidine | Incorporates piperidine moiety | |
| 2-(1,3-Dimethyl-2,6-dioxo-N-(6-phenylpyridazin-3-yl)acetamide | Different aryl substitution pattern |
The uniqueness of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(octan-2-yl)acetamide lies in its specific combination of a long-chain alkyl group with a purine base structure that enhances its lipophilicity and potentially alters its pharmacokinetic properties compared to other similar compounds. This structural feature may contribute to its selective biological activity against TRPA1 channels while minimizing off-target effects observed in other compounds.